molecular formula C40H71N9O12 B12565328 H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH CAS No. 263268-99-1

H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH

Cat. No.: B12565328
CAS No.: 263268-99-1
M. Wt: 870.0 g/mol
InChI Key: HPLHARURQDNLKQ-NOFINNCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH is a linear nonapeptide with the sequence Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu. Its CAS registry number is 263268-99-1, and its molecular weight is approximately 869.52 g/mol (exact mass: 869.52263) . Key physicochemical properties include:

  • Topological polar surface area (PSA): 327.79 Ų
  • Hydrogen bond donors/acceptors: 11 and 13, respectively
  • Rotatable bonds: 25
  • Hydrophobicity (XlogP): -3.4

The peptide contains nine amino acid residues, including two serine residues that may serve as phosphorylation sites, a proline residue that introduces structural rigidity, and multiple hydrophobic residues (Leu, Val, Ala) that influence solubility and membrane interactions.

Properties

CAS No.

263268-99-1

Molecular Formula

C40H71N9O12

Molecular Weight

870.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C40H71N9O12/c1-19(2)14-25(43-32(52)23(9)41)34(54)44-26(15-20(3)4)39(59)49-13-11-12-30(49)37(57)42-24(10)33(53)48-31(22(7)8)38(58)47-29(18-51)36(56)46-28(17-50)35(55)45-27(40(60)61)16-21(5)6/h19-31,50-51H,11-18,41H2,1-10H3,(H,42,57)(H,43,52)(H,44,54)(H,45,55)(H,46,56)(H,47,58)(H,48,53)(H,60,61)/t23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

HPLHARURQDNLKQ-NOFINNCCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of specific amino acid derivatives during SPPS.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.

Scientific Research Applications

H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH: has various applications in scientific research:

    Chemistry: Studied for its structural properties and interactions with other molecules.

    Biology: Used to investigate protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate cellular pathways and biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between H-Ala-Leu-Leu-Pro-Ala-Val-Ser-Ser-Leu-OH and structurally or functionally related peptides:

Compound Name Sequence/Structure Molecular Weight (g/mol) PSA (Ų) Key Features Biological Activity/Application Reference
This compound Linear nonapeptide 869.52 327.79 High hydrophobicity (XlogP: -3.4), two Ser phosphorylation sites Potential kinase substrate; uncharacterized
Cyclo-[Gly-Thz-Pro-Leu-Val-Gln-Thz] Cyclic hexamer with thiazole rings ~700 (estimated) N/A Contains thiazole-modified residues, cyclic backbone Anticancer activity (A-549 cell inhibition)
SYNTIDE 2 H-Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys-OH ~1700 High Extended sequence with Arg/Lys residues, calmodulin kinase II substrate Used in kinase activity assays
Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH₂) Linear peptide with Re/99mTc labeling site ~1400 N/A GRP receptor-targeting, labeled with 99mTc for imaging Prostate cancer imaging/therapy
H-Val-Pro-Leu-OH Tripeptide 327.42 ~80 Short chain, simple structure Research tool, synthetic intermediate

Key Observations

Structural Complexity: The target nonapeptide has a longer sequence and higher conformational flexibility (25 rotatable bonds) compared to cyclic peptides (e.g., Cyclo-[Gly-Thz-Pro-Leu-Val-Gln-Thz]) or shorter tripeptides (e.g., H-Val-Pro-Leu-OH). Cyclic peptides often exhibit enhanced metabolic stability but require complex synthesis methods, such as thiazole ring formation via bromopropionic acid and thiourea condensation .

Phosphorylation Potential: The two serine residues in this compound may serve as phosphorylation sites, similar to peptides like Leu-Arg-Arg-Ala-Ser-Leu-Gly (from ), which is phosphorylated by cAMP-dependent protein kinase with a Km of 2.5 µM . However, the target peptide lacks the Arg-rich motif critical for kinase recognition in ’s substrate.

Synthetic Challenges :

  • The synthesis of long peptides like the target compound often requires solid-phase peptide synthesis (SPPS) with protective groups (e.g., Fmoc or Boc), as seen in H-Ala-Leu-OH synthesis (). In contrast, cyclic peptides demand specialized techniques like high-dilution cyclization using diphenylphosphoryl azide .

Physicochemical Properties

  • Hydrophobicity : The target peptide’s XlogP (-3.4) indicates moderate hydrophilicity, comparable to SYNTIDE 2 but higher than H-Val-Pro-Leu-OH (XlogP ~-1.5 estimated).
  • Solubility : High PSA (327.79 Ų) suggests poor membrane permeability, limiting its utility in drug development without delivery systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.